molecular formula C12H21N3O6S B1680961 S-Ethylglutathione CAS No. 24425-52-3

S-Ethylglutathione

Cat. No.: B1680961
CAS No.: 24425-52-3
M. Wt: 335.38 g/mol
InChI Key: HMFDVPSBWOHOAP-YUMQZZPRSA-N
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Description

S-Ethylglutathione is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. Glutathione is a crucial antioxidant in living organisms, playing a significant role in protecting cells from oxidative stress and maintaining redox homeostasis . This compound is synthesized by modifying the thiol group of glutathione with an ethyl group, which can alter its chemical properties and biological activities.

Mechanism of Action

Target of Action

S-Ethyl glutathione, a derivative of glutathione (GSH), primarily targets the glutathione peroxidase enzyme . This enzyme plays a crucial role in the detoxification of harmful substances and the maintenance of the cellular redox state . Additionally, S-Ethyl glutathione may also interact with other proteins through a process known as S-glutathionylation , which can modulate protein function .

Mode of Action

S-Ethyl glutathione interacts with its targets primarily through conjugation reactions . It acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion . This interaction results in the detoxification of harmful substances and the maintenance of the cellular redox state .

Biochemical Pathways

S-Ethyl glutathione is involved in several biochemical pathways. It participates in the detoxification of methylglyoxal , a toxic by-product of metabolism, mediated by glyoxalase enzymes . It also plays a role in the ascorbate–glutathione cycle , which is crucial for the detoxification of reactive oxygen species . Furthermore, it is involved in post-translational modifications through S-glutathionylation .

Pharmacokinetics

S-Ethyl glutathione is more stable in plasma and is taken up directly by cells, where it is later converted to glutathione .

Result of Action

The primary result of S-Ethyl glutathione’s action is the reduction of oxidative stress and toxicity . By participating in various detoxification reactions, it helps maintain the cellular redox state, thus protecting cells from oxidative damage . It also modulates protein function through S-glutathionylation, which can have various downstream effects depending on the specific proteins involved .

Action Environment

The action of S-Ethyl glutathione can be influenced by various environmental factors. For instance, conditions that induce oxidative stress, such as exposure to toxins or certain diseases, can affect the demand for and utilization of glutathione . Additionally, the presence of certain amino acids in the cell can influence the synthesis of glutathione .

Biochemical Analysis

Biochemical Properties

S-Ethyl Glutathione participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved with glutathione-S-transferases (GSTs), a superfamily of Phase II detoxification enzymes . These enzymes use S-Ethyl Glutathione as a cofactor that reacts with electrophiles or oxidizing species such as xenobiotics and their metabolites to form conjugates .

Cellular Effects

S-Ethyl Glutathione has significant effects on various types of cells and cellular processes. It influences cell function by modulating various cellular processes such as redox signaling, xenobiotics detoxication, regulation of cell proliferation, apoptosis, and immune functions . It plays a key role in maintaining the redox state of the cell, thereby protecting the cell from oxidative damage .

Molecular Mechanism

The molecular mechanism of action of S-Ethyl Glutathione involves its conversion to glutathione in the cell, where it exerts its effects at the molecular level . It forms mixed disulfides with proteins or with sulfhydryl-containing molecules, or reacts with another glutathione to form glutathione disulfide . This process is crucial for the detoxification of reactive substances and protection of cells from oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of S-Ethyl Glutathione can change over time. It is known for its high polarity and limited stability, which can affect its concentration in assays . Its effects on cellular function, both in vitro and in vivo, are significant and long-lasting .

Dosage Effects in Animal Models

In animal models, the effects of S-Ethyl Glutathione can vary with different dosages. For instance, in a study involving mice, S-Ethyl Glutathione significantly decreased herpes simplex virus type 1-induced mortality .

Metabolic Pathways

S-Ethyl Glutathione is involved in several metabolic pathways. It interacts with various enzymes and cofactors. For instance, it is a key component of the glutathione-S-transferases (GSTs) pathway . It also plays a role in the ascorbate–glutathione cycle .

Transport and Distribution

S-Ethyl Glutathione is transported and distributed within cells and tissues. It is more stable in plasma and is taken up directly by cells with subsequent conversion to glutathione . It is present in various cellular compartments like the cytosol, mitochondria, and nucleus, indicating its central role in several metabolic pathways and protective mechanisms .

Subcellular Localization

S-Ethyl Glutathione is localized in various subcellular compartments. Based on its role as a precursor to glutathione, it can be found in the cytosol, mitochondria, and nucleus . Its localization can influence its activity or function, as it plays a central role in several metabolic pathways and protective mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethylglutathione typically involves the reaction of glutathione with ethylating agents. One common method is the reaction of glutathione with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature, and the product is purified by techniques such as high-performance liquid chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated purification systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

S-Ethylglutathione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Ethylglutathione is unique in its balance of stability and reactivity. The ethyl group provides a moderate increase in hydrophobicity and steric hindrance compared to the methyl group in S-Methyl glutathione, potentially enhancing its interactions with certain biological targets. Compared to S-Propyl glutathione, the ethyl group offers less steric hindrance, which may be advantageous in specific applications .

Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O6S/c1-2-22-6-8(11(19)14-5-10(17)18)15-9(16)4-3-7(13)12(20)21/h7-8H,2-6,13H2,1H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFDVPSBWOHOAP-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179183
Record name S-Ethyl glutathione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24425-52-3
Record name S-Ethyl glutathione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024425523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Ethyl glutathione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-ETHYL GLUTATHIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W95D60F4J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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